Cas no 880553-98-0 (6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one)

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one 化学的及び物理的性質
名前と識別子
-
- 1H-2-Benzothiopyran-4(3H)-one, 6-bromo-
- 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one
- 6-bromo-1H-isothiochromen-4-one
- 880553-98-0
- SCHEMBL1985601
- FKB55398
- AKOS019066961
- EN300-250916
-
- MDL: MFCD21606606
- インチ: InChI=1S/C9H7BrOS/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2
- InChIKey: HPIUPYXHSHXTAW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 241.94010Da
- どういたいしつりょう: 241.94010Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-250916-0.05g |
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |
880553-98-0 | 95% | 0.05g |
$245.0 | 2024-06-19 | |
Enamine | EN300-250916-0.25g |
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |
880553-98-0 | 95% | 0.25g |
$524.0 | 2024-06-19 | |
A2B Chem LLC | AW42411-10g |
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |
880553-98-0 | 95% | 10g |
$4820.00 | 2024-04-19 | |
A2B Chem LLC | AW42411-100mg |
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |
880553-98-0 | 95% | 100mg |
$421.00 | 2024-04-19 | |
A2B Chem LLC | AW42411-5g |
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |
880553-98-0 | 95% | 5g |
$3262.00 | 2024-04-19 | |
A2B Chem LLC | AW42411-250mg |
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |
880553-98-0 | 95% | 250mg |
$587.00 | 2024-04-19 | |
1PlusChem | 1P01C2VF-500mg |
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |
880553-98-0 | 95% | 500mg |
$1081.00 | 2024-04-20 | |
Enamine | EN300-250916-0.5g |
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |
880553-98-0 | 95% | 0.5g |
$824.0 | 2024-06-19 | |
Enamine | EN300-250916-5.0g |
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |
880553-98-0 | 95% | 5.0g |
$3065.0 | 2024-06-19 | |
Enamine | EN300-250916-1.0g |
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one |
880553-98-0 | 95% | 1.0g |
$1057.0 | 2024-06-19 |
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one 関連文献
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-oneに関する追加情報
Comprehensive Analysis of 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one (CAS No. 880553-98-0): Properties, Applications, and Research Insights
The compound 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one (CAS No. 880553-98-0) is a brominated derivative of the benzothiopyran family, a class of heterocyclic compounds that have garnered significant attention in pharmaceutical and material science research. With its unique molecular structure featuring a benzothiopyran core and a bromo substituent at the 6-position, this compound serves as a versatile intermediate in organic synthesis. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic solutions in precision medicine.
In recent years, the scientific community has shown heightened interest in sulfur-containing heterocycles like 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one due to their enhanced bioactivity and metabolic stability. This trend reflects broader industry shifts toward targeted drug design and green chemistry, where efficient synthesis routes for such intermediates are critical. The compound’s CAS No. 880553-98-0 is frequently searched in chemical databases, underscoring its relevance in high-value applications such as catalysis and functional material development.
From a structural perspective, the presence of both thiopyran and ketone moieties in 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one enables diverse chemical modifications, making it a candidate for structure-activity relationship (SAR) studies. Its bromine atom offers a reactive site for cross-coupling reactions, a feature leveraged in palladium-catalyzed transformations—a hot topic in synthetic methodology research. These attributes align with the rising popularity of C-H activation and late-stage functionalization strategies in medicinal chemistry.
Beyond pharmaceuticals, CAS No. 880553-98-0 has potential applications in organic electronics and photoactive materials, areas gaining traction due to advancements in renewable energy technologies. The compound’s conjugated system and electron-withdrawing properties make it a subject of interest for designing non-linear optical (NLO) materials, a field addressing global needs in optoelectronics and data storage. Such interdisciplinary relevance positions 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one as a bridge between chemistry and cutting-edge technology.
Quality control and scalability are critical considerations for 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one synthesis. Recent publications highlight optimized protocols using microwave-assisted and flow chemistry techniques, addressing industry demands for sustainable production. These methods reduce reaction times and improve yields, topics frequently queried in academic and industrial forums. Analytical techniques like HPLC and NMR are essential for characterizing this compound, ensuring compliance with stringent regulatory standards in GMP environments.
In conclusion, 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one (CAS No. 880553-98-0) exemplifies the convergence of synthetic innovation and applied research. Its multifaceted utility—from drug discovery to advanced materials—resonates with contemporary scientific priorities, including molecular diversity and process optimization. As interdisciplinary collaborations expand, this compound is poised to play a pivotal role in addressing complex challenges across chemistry and allied sciences.
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